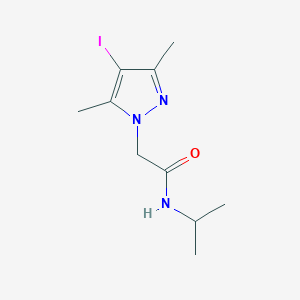![molecular formula C21H16Cl2N4OS B11064808 N'-[(E)-(3,4-dichlorophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11064808.png)
N'-[(E)-(3,4-dichlorophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including pyrrole, thieno, and pyridine rings, along with a hydrazide moiety, makes this compound a versatile scaffold for drug development and other scientific research applications.
Preparation Methods
The synthesis of N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through the condensation of appropriate pyridine and thiophene derivatives under acidic or basic conditions.
Introduction of the pyrrole ring: The pyrrole ring can be introduced via a cyclization reaction involving suitable precursors such as 1,4-dicarbonyl compounds.
Attachment of the hydrazide moiety: The hydrazide group is introduced through the reaction of the intermediate compound with hydrazine or its derivatives.
Final condensation: The final step involves the condensation of the intermediate with 3,4-dichlorobenzaldehyde to form the target compound
Chemical Reactions Analysis
N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Condensation: The hydrazide moiety allows for further condensation reactions with various aldehydes or ketones to form new derivatives
Scientific Research Applications
N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The compound’s hydrazide moiety is known to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of multiple aromatic rings allows for π-π interactions with DNA or proteins, contributing to its biological activity .
Comparison with Similar Compounds
N’-[(E)-(3,4-DICHLOROPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
4,6-Dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound has a similar core structure but differs in the substituents on the aromatic ring, which can lead to variations in biological activity and chemical reactivity.
N’-[(E)-(4-Ethoxyphenyl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This derivative has additional functional groups that can influence its solubility, stability, and interaction with biological targets
Properties
Molecular Formula |
C21H16Cl2N4OS |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16Cl2N4OS/c1-12-9-13(2)25-21-17(12)18(27-7-3-4-8-27)19(29-21)20(28)26-24-11-14-5-6-15(22)16(23)10-14/h3-11H,1-2H3,(H,26,28)/b24-11+ |
InChI Key |
PNMGNDDWKIFKAI-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)N4C=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)N4C=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
![6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11064740.png)

![Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11064748.png)
![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline](/img/structure/B11064794.png)
![4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064798.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B11064807.png)
